molecular formula C26H32ClN3O3S B2370166 N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrochloride CAS No. 1330313-02-4

N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrochloride

Cat. No.: B2370166
CAS No.: 1330313-02-4
M. Wt: 502.07
InChI Key: ZGYKFSJRQGBEDX-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C26H32ClN3O3S and its molecular weight is 502.07. The purity is usually 95%.
The exact mass of the compound N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antineoplastic and Antimonoamineoxidase Properties

Research has been conducted on new benzo[H]quinazoline derivatives, exploring their antineoplastic and antimonoamineoxidase properties. These compounds have shown potential in cancer research and the study of monoamine oxidase inhibitors, which could imply that compounds with complex heterocyclic structures, similar to the one mentioned, may also exhibit interesting biological activities (Markosyan et al., 2010).

Anti-inflammatory and Analgesic Agents

Another study focused on novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds were evaluated as anti-inflammatory and analgesic agents, indicating that complex heterocyclic compounds can be designed to target specific pharmacological profiles, suggesting potential research applications in drug discovery (Abu‐Hashem et al., 2020).

Cardiac Electrophysiological Activity

The synthesis and evaluation of N-substituted imidazolylbenzamides as selective class III agents demonstrate the potential of such compounds in modulating cardiac electrophysiological activity. This suggests that compounds with similar structural elements could be explored for their effects on cardiac function (Morgan et al., 1990).

Cytotoxic Agents against Cancer Cells

A study on the synthesis and characterization of new dihydronaphthalene candidates revealed potent cytotoxic activities against MCF-7 human cancer cells. This indicates the potential for compounds with naphthalene derivatives to be used in cancer research, highlighting a possible application area for the compound (Ahmed et al., 2020).

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O3S.ClH/c1-3-28(4-2)11-12-29(25(30)20-10-9-18-7-5-6-8-19(18)15-20)26-27-21-16-22-23(17-24(21)33-26)32-14-13-31-22;/h9-10,15-17H,3-8,11-14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYKFSJRQGBEDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC5=C(CCCC5)C=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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